Cas no 2137622-39-8 (3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione)

3-Butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a butyl group and a 2,2-difluoroethyl moiety, along with a thione functional group. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, while the thione moiety offers versatile coordination properties for metal-binding applications. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing more complex derivatives, particularly in the development of biologically active compounds. The compound’s stability under standard conditions ensures reliable handling and storage for further experimental use.
3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione structure
2137622-39-8 structure
Product name:3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione
CAS No:2137622-39-8
MF:C8H13F2N3S
Molecular Weight:221.270726919174
CID:5298152

3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione 化学的及び物理的性質

名前と識別子

    • 5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol
    • 3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione
    • 3H-1,2,4-Triazole-3-thione, 5-butyl-4-(2,2-difluoroethyl)-2,4-dihydro-
    • インチ: 1S/C8H13F2N3S/c1-2-3-4-7-11-12-8(14)13(7)5-6(9)10/h6H,2-5H2,1H3,(H,12,14)
    • InChIKey: YIBSXIKBQLEJDO-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(CCCC)N1CC(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 243
  • トポロジー分子極性表面積: 59.7
  • XLogP3: 2.2

3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-782167-0.1g
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol
2137622-39-8 95%
0.1g
$1144.0 2024-05-22
Enamine
EN300-782167-0.25g
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol
2137622-39-8 95%
0.25g
$1196.0 2024-05-22
Enamine
EN300-782167-1.0g
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol
2137622-39-8 95%
1.0g
$1299.0 2024-05-22
Enamine
EN300-782167-0.5g
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol
2137622-39-8 95%
0.5g
$1247.0 2024-05-22
Enamine
EN300-782167-10.0g
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol
2137622-39-8 95%
10.0g
$5590.0 2024-05-22
Enamine
EN300-782167-5.0g
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol
2137622-39-8 95%
5.0g
$3770.0 2024-05-22
Enamine
EN300-782167-2.5g
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol
2137622-39-8 95%
2.5g
$2548.0 2024-05-22
Enamine
EN300-782167-0.05g
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol
2137622-39-8 95%
0.05g
$1091.0 2024-05-22

3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione 関連文献

3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thioneに関する追加情報

Professional Introduction to 3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione (CAS No. 2137622-39-8)

3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and chemical properties. This compound, identified by the CAS number 2137622-39-8, belongs to the triazole-thione class, which is known for its broad spectrum of biological activities. The presence of both butyl and 2,2-difluoroethyl substituents in its molecular structure contributes to its distinct pharmacophoric features, making it a promising candidate for further research and development in medicinal chemistry.

The 1H-1,2,4-triazole core of this compound is a well-studied scaffold in drug design, exhibiting significant potential in various therapeutic applications. Triazole derivatives are particularly noted for their antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a thione group at the 5-position of the triazole ring enhances the compound's reactivity and interaction with biological targets, potentially leading to novel mechanisms of action.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological receptors more efficiently. The fluorine atoms in the 2,2-difluoroethyl group play a crucial role in modulating the electronic properties of the molecule, thereby influencing its binding affinity and selectivity. This feature has been exploited in the design of more potent and selective drug candidates.

One of the most intriguing aspects of 3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione is its potential application in the treatment of neurological disorders. Studies have suggested that triazole-thione derivatives can interact with specific neurotransmitter receptors, such as those for serotonin and dopamine. The butyl group may contribute to enhancing blood-brain barrier penetration, while the difluoroethyl moiety could improve metabolic stability. These properties make it an attractive candidate for further investigation in neuropharmacology.

In addition to its neurological potential, this compound has shown promise in combating resistant bacterial infections. The growing threat of antibiotic-resistant pathogens has necessitated the development of novel antimicrobial agents. The structural features of 3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione suggest that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory effects on several Gram-positive and Gram-negative bacteria.

The synthesis of 3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the triazole ring through cyclocondensation reactions and subsequent functionalization with the thione group. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce the butyl and difluoroethyl groups efficiently.

The pharmacokinetic profile of this compound is another area of interest. The combination of lipophilic and hydrophilic substituents affects its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing therapeutic efficacy while minimizing side effects. Computational models have been instrumental in predicting ADME properties based on molecular structure alone.

Future research directions include exploring derivatization strategies to enhance specific biological activities. For instance, replacing or modifying the butyl group with other alkyl or aryl substituents could alter binding interactions with target proteins. Similarly, varying the position or type of fluorine atoms might fine-tune metabolic stability and bioavailability.

The integration of machine learning algorithms into drug discovery has revolutionized the way new compounds are designed and evaluated. By leveraging large datasets and predictive models, researchers can identify promising candidates much faster than traditional methods allow. 3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione serves as an excellent example of how computational tools can accelerate pharmaceutical development.

In conclusion,3-butyl-4-(2,2-difluoroethyl)-1H-1,,24-triazole,5-thione (CAS No. 2137622,39,8) represents a fascinating compound with diverse potential applications in medicine. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting neurological disorders and resistant bacterial infections. Ongoing research efforts are focused on optimizing its synthesis and exploring new derivatives to enhance its pharmacological properties further.

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